5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H11Br2NO3S . It has a molecular weight of 457.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 5 and 7 positions with bromine atoms and at the 8 position with a 4-methylbenzenesulfonate group .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that compounds like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) exhibit significant antimicrobial activity against various bacterial strains and fungi, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Quinoline derivatives have also been explored for their corrosion inhibition properties. Specifically, (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate and similar compounds have demonstrated high inhibition efficiency for mild steel in hydrochloric acid, indicating their potential use as corrosion inhibitors (Rbaa et al., 2019).
Fluorescence Studies
- Fluorescence Reaction for Zn(II) Detection : The synthesis and spectroscopic study of analogues of Zinquin-related fluorophores, including derivatives of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, have been conducted. These compounds exhibit bathochromic shifts in ultraviolet/visible spectra upon the addition of Zn(II), indicating their application in fluorescence-based detection of Zn(II) ions (Kimber et al., 2003).
Synthetic Chemistry and Catalysis
- Cyanation of C-H Bonds : Research into the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent has been reported. This method facilitates the synthesis of various benzonitrile derivatives, showcasing the role of quinoline derivatives in synthetic chemistry and catalysis (Chaitanya et al., 2013).
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSCWPOLOJHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.